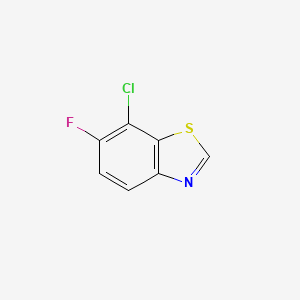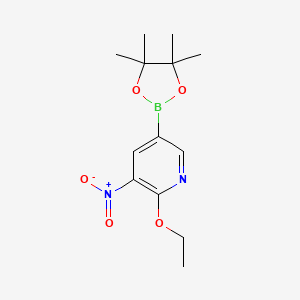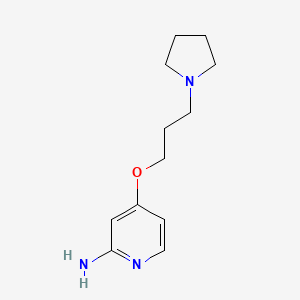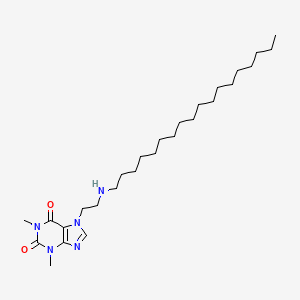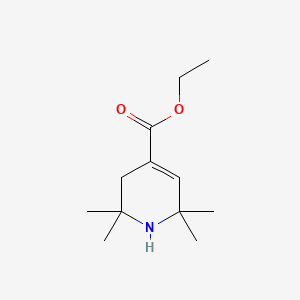
4,6-Dichloro-2-(3-nitrophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-nitrophenyl)-4,6-dichloropyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-4,6-dichloropyrimidine typically involves the reaction of 3-nitroaniline with 2,4,6-trichloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
2-(3-nitrophenyl)-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Aminopyrimidine Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrimidines: Formed by nucleophilic substitution of the chlorine atoms.
科学研究应用
2-(3-nitrophenyl)-4,6-dichloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 2-(3-nitrophenyl)-4,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking interactions.
相似化合物的比较
Similar Compounds
- 2-(3-nitrophenyl)-4,6-dimethylpyrimidine
- 2-(3-nitrophenyl)-4,6-difluoropyrimidine
- 2-(3-nitrophenyl)-4,6-dibromopyrimidine
Uniqueness
2-(3-nitrophenyl)-4,6-dichloropyrimidine is unique due to the presence of chlorine atoms, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
3740-91-8 |
|---|---|
分子式 |
C10H5Cl2N3O2 |
分子量 |
270.07 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)14-10(13-8)6-2-1-3-7(4-6)15(16)17/h1-5H |
InChI 键 |
VXLJPFMPQHBLTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


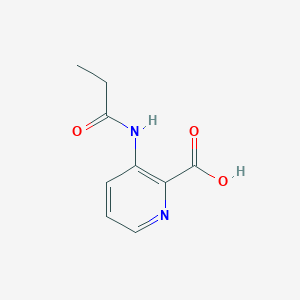
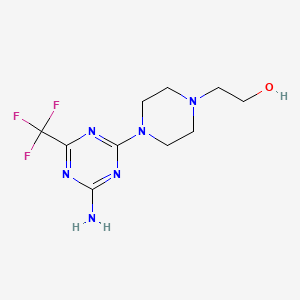
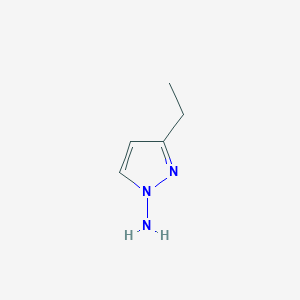
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)

